REACTION_CXSMILES
|
C[Si](C)(C)Cl.[CH3:6][C:7]1[CH:8]=[C:9]([N:14]=C=O)[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[CH3:6][C:7]1[CH:8]=[C:9]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC=1C=C(C=C(C1)C)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting product was collected by filtration with a G4 glass
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane
|
Type
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CUSTOM
|
Details
|
dried in vacuum at 60° C. for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
to obtain a product
|
Type
|
CUSTOM
|
Details
|
Results
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |